molecular formula C14H18N2O6 B8506526 Methyl2-(((tert-butoxycarbonyl)amino)methyl)-6-nitrobenzoate

Methyl2-(((tert-butoxycarbonyl)amino)methyl)-6-nitrobenzoate

Cat. No.: B8506526
M. Wt: 310.30 g/mol
InChI Key: OCNLNGWFKAZVFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl2-(((tert-butoxycarbonyl)amino)methyl)-6-nitrobenzoate is an organic compound that features a nitrobenzoate ester functional group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties, which allow it to participate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2-(((tert-butoxycarbonyl)amino)methyl)-6-nitrobenzoate typically involves the reaction of methyl 6-nitrobenzoate with tert-butoxycarbonyl (Boc)-protected amine. The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl2-(((tert-butoxycarbonyl)amino)methyl)-6-nitrobenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Amines, alcohols, and other nucleophiles.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: Amino derivatives.

    Substitution: Substituted esters or amides.

    Hydrolysis: Carboxylic acids.

Scientific Research Applications

Methyl2-(((tert-butoxycarbonyl)amino)methyl)-6-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl2-(((tert-butoxycarbonyl)amino)methyl)-6-nitrobenzoate involves its ability to undergo various chemical transformations. The nitro group can be reduced to an amino group, which can then participate in further reactions. The ester group can be hydrolyzed to a carboxylic acid, providing a versatile functional group for subsequent modifications. These transformations allow the compound to interact with different molecular targets and pathways, making it a valuable tool in synthetic and medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl2-(((tert-butoxycarbonyl)amino)methyl)-6-nitrobenzoate is unique due to the position of the nitro group on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This positional isomerism allows for selective functionalization and derivatization, making it a valuable compound in various synthetic applications .

Properties

Molecular Formula

C14H18N2O6

Molecular Weight

310.30 g/mol

IUPAC Name

methyl 2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-6-nitrobenzoate

InChI

InChI=1S/C14H18N2O6/c1-14(2,3)22-13(18)15-8-9-6-5-7-10(16(19)20)11(9)12(17)21-4/h5-7H,8H2,1-4H3,(H,15,18)

InChI Key

OCNLNGWFKAZVFO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C(=CC=C1)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred brown solution of 2-(di-tert-butoxycarbonylamino-methyl)-6-nitro-benzoic acid methyl ester (51.53 g, 126 mmol) in methylene chloride (600 mL), was added trifluoroacetic acid (18.2 mL, 245 mmol), and the mixture was stirred at room temp overnight. Sat. sodium bicarbonate (400 mL) was added to the solution, and the mixture was stirred for 10 minutes. The organic layer was separated, dried over magnesium sulfate and evaporated to give 2-(tert-butoxycarbonylamino-methyl)-6-nitro-benzoic acid methyl ester as a brown oil (41.4 g, 106% crude yield). The product was used in the next step without further purification.
Name
2-(di-tert-butoxycarbonylamino-methyl)-6-nitro-benzoic acid methyl ester
Quantity
51.53 g
Type
reactant
Reaction Step One
Quantity
18.2 mL
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

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